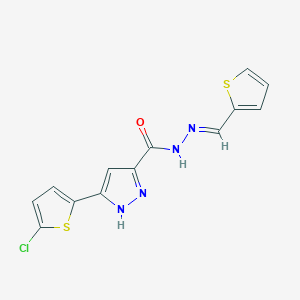

3-(5-Chlorothiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Beschreibung

3-(5-Chlorthiophen-2-yl)-N’-(thiophen-2-ylmethylen)-1H-pyrazol-5-carbohydrazid ist eine heterocyclische Verbindung, die einen Pyrazolring aufweist, der mit einem Chlorthiophen und einer Thiophenylmethylengruppe substituiert ist.

Eigenschaften

CAS-Nummer |

303107-00-8 |

|---|---|

Molekularformel |

C13H9ClN4OS2 |

Molekulargewicht |

336.8 g/mol |

IUPAC-Name |

5-(5-chlorothiophen-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C13H9ClN4OS2/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+ |

InChI-Schlüssel |

HXAXVVSEVURBOE-VIZOYTHASA-N |

Isomerische SMILES |

C1=CSC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Kanonische SMILES |

C1=CSC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Löslichkeit |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(5-Chlorthiophen-2-yl)-N’-(thiophen-2-ylmethylen)-1H-pyrazol-5-carbohydrazid umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon synthetisiert werden.

Substitution mit Chlorthiophen: Die Chlorthiophengruppe wird über eine nucleophile Substitutionsreaktion eingeführt.

Kondensation mit Thiophenylmethylen: Der letzte Schritt beinhaltet die Kondensation des Pyrazolderivats mit Thiophen-2-carbaldehyd unter sauren oder basischen Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, High-Throughput-Screening von Reaktionsbedingungen und die Entwicklung effizienter Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Thiophenringen.

Reduktion: Reduktionsreaktionen können den Pyrazolring oder die Carbonylgruppe angreifen.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an der Chlorthiophen-Einheit auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Nucleophile und Basen werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Oxidierte Derivate der Thiophenringe.

Reduktion: Reduzierte Formen des Pyrazolrings oder der Carbonylgruppe.

Substitution: Substituierte Derivate an der Chlorthiophen-Einheit.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 3-(5-Chlorthiophen-2-yl)-N’-(thiophen-2-ylmethylen)-1H-pyrazol-5-carbohydrazid seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, deren Aktivität zu modulieren und zu verschiedenen biologischen Effekten zu führen. Zu den beteiligten Wegen können die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Modulation von Signalwegen gehören.

Wirkmechanismus

The mechanism by which 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(5-Chlorthiophen-2-yl)-N’-(thiophen-2-ylmethylen)-1H-pyrazol-4-carbohydrazid

- 3-(5-Chlorthiophen-2-yl)-N’-(thiophen-2-ylmethylen)-1H-pyrazol-3-carbohydrazid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen kann 3-(5-Chlorthiophen-2-yl)-N’-(thiophen-2-ylmethylen)-1H-pyrazol-5-carbohydrazid aufgrund der spezifischen Positionierung seiner funktionellen Gruppen einzigartige Eigenschaften aufweisen. Dies kann zu unterschiedlicher Reaktivität, Stabilität und biologischer Aktivität führen, was sie zu einer einzigartigen und wertvollen Verbindung für Forschungs- und Industrieanwendungen macht.

Biologische Aktivität

3-(5-Chlorothiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Compounds in this class are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(5-Chlorothiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is . The compound features a pyrazole ring substituted with thiophene moieties, which are often associated with enhanced biological activity due to their electron-donating properties.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of tests conducted against various bacterial strains showed that compounds similar to 3-(5-Chlorothiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential applications in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) revealed that 3-(5-Chlorothiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide induced apoptosis and inhibited cell proliferation. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their effects on cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant anticancer activity compared to control groups.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are also noteworthy. Compounds similar to 3-(5-Chlorothiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Cell Cycle Arrest: The compound may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Modulation: Some studies indicate that these compounds can modulate ROS levels, contributing to their anticancer effects.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.